N-(4-(Pyrrolidin-1-yl)phenyl)acetamide
Overview
Description
“N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” is C12H16N2O . The structure includes a pyrrolidine ring attached to a phenyl group through an acetamide linkage .Physical And Chemical Properties Analysis
“N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” has a molecular weight of 204.26800 and a density of 1.153 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthesis of Pyrrolidin-2-ones : A study described a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides. This method serves as a tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, highlighting its significance in medicinal chemistry and drug design (Galeazzi, Mobbili, & Orena, 1996).
Opioid Agonist Synthesis : Another research focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring their structure/activity relationships as potent and selective kappa-opioid agonists. This work contributes to understanding the therapeutic potential of such compounds in pain management and addiction treatment (Barlow et al., 1991).
Crystal Structure Analysis : The crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide were conducted to understand the molecular configuration and electronic properties of such compounds, providing insights into their chemical behavior and interaction mechanisms (Umezono & Okuno, 2015).
Pharmacological and Biological Applications
Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity, showcasing the design of analogs with significant therapeutic effects in epilepsy models. This emphasizes the role of structural modifications in enhancing biological activity (Kamiński, Wiklik, & Obniska, 2015).
Src Kinase Inhibition and Anticancer Activity : A study on thiazolyl N-benzyl-substituted acetamide derivatives highlighted their synthesis, Src kinase inhibitory, and anticancer activities. This research underscores the potential of such compounds in developing targeted cancer therapies (Fallah-Tafti et al., 2011).
Future Directions
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKVNSUOTPRKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363187 | |
Record name | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |
CAS RN |
52373-51-0 | |
Record name | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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